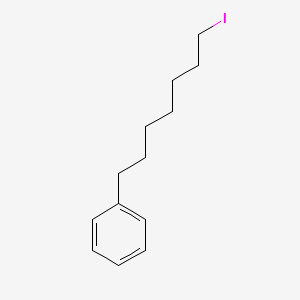

1-Iodo-7-phenylheptane

Description

Contextualization within Organohalogen Chemistry

Organohalogen compounds are organic molecules containing at least one carbon-halogen bond. wikipedia.org This class of compounds is extensive and fundamental to synthetic organic chemistry. The halogen atom imparts a unique reactivity to the carbon framework, primarily due to the polar nature of the carbon-halogen bond. The electronegativity of the halogen atom creates a partial positive charge on the adjacent carbon, making it susceptible to attack by nucleophiles. crunchchemistry.co.ukstudymind.co.uk

The reactivity of organohalogens is significantly influenced by the nature of the halogen. The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). chemguide.co.uk This makes iodoalkanes, such as 1-iodo-7-phenylheptane, the most reactive in nucleophilic substitution reactions, as the iodine atom is an excellent leaving group. savemyexams.comyoutube.com This high reactivity is a key reason for their frequent use as intermediates in organic synthesis, despite being less common in industrial large-scale production compared to their chloro- and bromo-analogs. wikipedia.orgen-academic.com

Structural Classification and Precise Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) system, the precise name for the compound is This compound . This name is derived by identifying the longest carbon chain, which is a heptane (B126788) chain. The substituents, an iodine atom and a phenyl group, are located at positions 1 and 7, respectively.

Structurally, this compound is classified as a primary alkyl iodide . This classification is based on the carbon atom bonded to the iodine, which is attached to only one other carbon atom (part of the heptane chain). chemguide.co.uk Primary haloalkanes are particularly amenable to certain types of reactions, such as the SN2 (bimolecular nucleophilic substitution) mechanism. crunchchemistry.co.ukstudymind.co.uk

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | (7-Iodoheptyl)benzene, 7-Phenylheptyl iodide |

| CAS Number | 51526-16-0 |

| Molecular Formula | C₁₃H₁₉I |

| Molecular Weight | 302.19 g/mol |

| Appearance | Not widely documented, likely a liquid |

| Structure | Phenyl-(CH₂)₇-I |

Historical Development of Research on Long-Chain Iodoalkanes

The study of organoiodine compounds has a rich history, beginning shortly after the discovery of iodine itself by Bernard Courtois in 1811. acs.orgwikipedia.orgcivilwarmed.org By the mid-1800s, organoiodine compounds were already being used in seminal synthetic methods like the Wurtz coupling and Williamson ether synthesis. acs.org

A pivotal moment in the synthesis of iodoalkanes was the development of the Finkelstein reaction , first described by Hans Finkelstein in 1910. byjus.comtaylorandfrancis.comwikipedia.org This reaction involves the exchange of a halogen, typically chlorine or bromine, for iodine by treating an alkyl halide with a solution of sodium iodide in acetone. byjus.comquora.com The reaction's success is driven by the precipitation of the less soluble sodium chloride or bromide in acetone, shifting the equilibrium towards the formation of the alkyl iodide. taylorandfrancis.comwikipedia.org This method remains a cornerstone for preparing iodoalkanes, including long-chain derivatives like this compound, from more readily available alkyl bromides or chlorides.

Research on long-chain alkyl halides has also been driven by their presence in nature and their utility in synthesizing complex molecules and materials. While naturally occurring long-chain iodoalkanes are rare, the study of their synthetic counterparts has been crucial for developing new polymers and functionalized surfaces. researchgate.netrsc.org

Research Significance and Scope of Academic Inquiry for Phenyl-Substituted Iodoalkanes

The presence of both a reactive iodo-group and a stable phenyl ring gives this compound and similar structures significant academic interest. The two ends of the molecule can undergo different and selective chemical transformations.

The Iodo-Group as a Reactive Handle: The primary iodoalkane functionality is an excellent substrate for a variety of reactions. It readily participates in nucleophilic substitution reactions to introduce a wide range of functional groups. studymind.co.ukyoutube.com It is also a key participant in the formation of organometallic reagents (e.g., Grignard or organozinc reagents) and is widely used in modern cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form new carbon-carbon bonds. nih.govrsc.orgnih.gov The development of nickel-catalyzed cross-electrophile coupling reactions has further expanded the utility of alkyl iodides in synthesis. orgsyn.org

The Phenyl Group's Influence: The phenyl group is a common motif in pharmacologically active compounds and advanced materials. researchgate.net Its presence in a long alkyl chain can be used to introduce aromaticity, tune physical properties like solubility and thermal stability, and serve as a site for further functionalization via electrophilic aromatic substitution. The study of phenyl-substituted alkyl halides is therefore relevant to medicinal chemistry and materials science, where the synthesis of molecules with specific spatial arrangements and electronic properties is crucial. researchgate.netnih.gov

The academic inquiry into phenyl-substituted iodoalkanes like this compound focuses on their use as versatile bifunctional building blocks. Research explores their role in synthesizing complex target molecules, developing new polymeric materials, and creating self-assembled monolayers on various surfaces.

Properties

IUPAC Name |

7-iodoheptylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19I/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVOWCZWXJMQFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561299 | |

| Record name | (7-Iodoheptyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51526-16-0 | |

| Record name | (7-Iodoheptyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Iodo 7 Phenylheptane and Analogous Structures

Classical Halogenation Approaches for Alkyl Iodides

Classical methods for forming alkyl iodides remain fundamental in synthetic organic chemistry due to their reliability and broad applicability. These approaches typically involve nucleophilic substitution or decarboxylation reactions.

One of the most common and direct routes to synthesizing 1-iodo-7-phenylheptane is through the nucleophilic substitution of its corresponding alcohol, 7-phenylheptan-1-ol (B1581362). fishersci.atnih.gov The hydroxyl group of an alcohol is a poor leaving group, necessitating its conversion into a more reactive intermediate, such as a sulfonate ester, or activation with specific reagents to facilitate substitution by an iodide nucleophile. libretexts.org These reactions generally proceed via an Sₙ2 mechanism, which is highly effective for primary substrates like 7-phenylheptan-1-ol. libretexts.org

The Finkelstein reaction is a cornerstone of alkyl iodide synthesis, involving the exchange of a halogen atom. byjus.com In a typical procedure, an alkyl chloride or bromide is treated with a solution of sodium iodide (NaI) in acetone. byjus.comtestbook.com The reaction's success hinges on the differential solubility of the halide salts; while sodium iodide is soluble in acetone, the resulting sodium chloride or bromide is not, causing it to precipitate and drive the equilibrium toward the formation of the alkyl iodide. testbook.comadichemistry.com This method is particularly effective for primary halides. byjus.comadichemistry.com

For the synthesis of this compound starting from 7-phenylheptan-1-ol, a two-step "modified" Finkelstein approach is often employed. The alcohol is first converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, often in the presence of a base like pyridine. libretexts.orgadichemistry.com This sulfonate ester intermediate is then subjected to the Finkelstein conditions, reacting with an alkali metal iodide to yield the final product. adichemistry.comorganic-chemistry.org

| Precursor Type | Reagent System | Product | Typical Conditions | Ref. |

| Primary Alkyl Chloride/Bromide | NaI in Acetone | Primary Alkyl Iodide | Reflux | byjus.comadichemistry.com |

| Primary Alcohol | 1. TsCl, Pyridine2. NaI, Acetone | Primary Alkyl Iodide | Step 1: 0 °C to RTStep 2: Reflux | libretexts.orgadichemistry.com |

| Primary Alcohol | CeCl₃·7H₂O / NaI | Primary Alkyl Iodide | Acetonitrile, Mild Conditions | organic-chemistry.org |

Table 1. Illustrative examples of nucleophilic substitution using alkali metal iodides.

In recent years, ionic liquids (ILs) have emerged as environmentally benign alternatives to conventional volatile organic solvents. nih.govresearchgate.net Their unique properties, including low vapor pressure, high thermal stability, and excellent solvation ability, make them highly effective media for chemical reactions. nih.govtandfonline.com In the context of alkyl iodide synthesis, ionic liquids can serve as both the solvent and the halide source. organic-chemistry.orgorganic-chemistry.org

For instance, the conversion of alcohols to iodides using triphenylphosphine (B44618) and iodine can be significantly accelerated in the presence of an ionic liquid like 1-butyl-3-methylimidazolium bromide ([bmim][Br]), even under solvent-free conditions. tandfonline.com Similarly, sulfonate esters of primary and secondary alcohols undergo efficient nucleophilic substitution with halide-containing ionic liquids, which act as the reagents without the need for additional solvents. organic-chemistry.org This approach not only often improves reaction rates and yields but also facilitates the recycling of the solvent/reagent system. organic-chemistry.orgnih.gov

| Reaction | Solvent/Conditions | Reaction Time | Yield | Ref. |

| Benzyl (B1604629) alcohol → Benzyl iodide(using Ph₃P/I₂) | No Ionic Liquid | 10 min | 55% | tandfonline.com |

| Benzyl alcohol → Benzyl iodide(using Ph₃P/I₂) | [bmim][Br] (10 mol%) | 2 min | 80% | tandfonline.com |

Table 2. Comparison of a typical iodination reaction with and without an ionic liquid.

While Grignard reagents (RMgX) are primarily known as carbon-based nucleophiles, they can also function as sources of halide nucleophiles. nih.govyoutube.com This reactivity has been harnessed for the conversion of alcohols into alkyl iodides and bromides. The methodology involves an initial conversion of the alcohol into an alkyl mesylate, which is then treated with a Grignard reagent such as methylmagnesium iodide (MeMgI). nih.gov

This halogenation proceeds through a stereospecific Sₙ2 mechanism, resulting in an inversion of configuration at the reaction center. nih.gov The process can be streamlined into a one-pot reaction where the alcohol is first mesylated, followed by the in-situ addition of the Grignard reagent. nih.gov This method has proven effective for a range of substrates, including those with functional groups that might otherwise be considered sensitive to Grignard reagents, by carefully controlling reaction temperatures. nih.gov

| Substrate | Reagent | Product | Yield | Ref. |

| 1-Octanol (as mesylate) | MeMgI | 1-Iodooctane | 95% | nih.gov |

| Cyclohexylmethanol (as mesylate) | MeMgI | (Iodomethyl)cyclohexane | 99% | nih.gov |

| Citronellol (one-pot) | 1. MsCl, Et₃N2. MeMgI | 8-Iodo-2,6-dimethyloct-2-ene | 56% | nih.gov |

Table 3. Examples of Grignard reagent-mediated iodination of alcohol derivatives.

A widely used method for the direct conversion of alcohols to alkyl iodides is the Appel reaction, which employs a combination of triphenylphosphine (PPh₃) and iodine (I₂). ias.ac.inpearson.com This reaction is particularly efficient for primary and secondary alcohols and proceeds under mild conditions. ias.ac.inacs.org The mechanism involves the formation of a phosphonium (B103445) iodide intermediate, which activates the alcohol's hydroxyl group for nucleophilic attack by iodide. pearson.com

To simplify product purification, polymer-supported triphenylphosphine has been developed. acs.orgelsevierpure.com Using a supported reagent allows the triphenylphosphine oxide byproduct to be easily removed from the reaction mixture by simple filtration, which is a significant advantage over traditional chromatographic purification. acs.org The addition of a base like imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP) can further enhance the reaction's efficiency. ias.ac.inacs.org

| Alcohol Substrate | Reagent System | Yield | Ref. |

| 1-Decanol | Polymer-supported PPh₃ / I₂ / Imidazole | 98% | acs.org |

| Cinnamyl alcohol | Polymer-supported PPh₃ / I₂ / Imidazole | 99% | acs.org |

| Geraniol | Polymer-supported PPh₃ / I₂ / Imidazole | 95% | acs.org |

| Benzyl alcohol | PPh₃ / I₂ / Polymer-supported DMAP | 94% | ias.ac.in |

Table 4. High-yield iodination of various alcohols using phosphine-based reagents.

Iododecarboxylation provides an alternative route to alkyl iodides, starting from carboxylic acids. The most classic example is the Hunsdiecker reaction, in which a silver salt of a carboxylic acid is treated with a halogen to produce an alkyl halide with one fewer carbon atom. wikipedia.orgvedantu.combyjus.com To synthesize an analog like 1-iodo-6-phenylhexane, one would start with 7-phenylheptanoic acid.

The reaction proceeds via a free-radical mechanism. wikipedia.orgorganic-chemistry.org When iodine is used as the halogen, the stoichiometry is critical; a 1:1 molar ratio of the silver carboxylate to iodine favors the formation of the desired alkyl iodide. wikipedia.orgadichemistry.com Using a 2:1 ratio can lead to the formation of an ester byproduct in what is known as the Simonini reaction. adichemistry.com The Hunsdiecker reaction is generally effective for long-chain aliphatic carboxylic acids. adichemistry.com Modern variations of this reaction have been developed to avoid the need for stoichiometric silver salts. For example, catalytic methods or the use of N-(acyloxy)phthalimide derivatives with lithium iodide under photoirradiation offer more efficient and practical alternatives for the iododecarboxylation of aliphatic carboxylic acids. organic-chemistry.orgorganic-chemistry.org

| Carboxylic Acid Derivative | Reagent System | Product Type | Key Features | Ref. |

| Silver(I) carboxylate | I₂ (1:1 ratio) | Alkyl Iodide | Classic Hunsdiecker reaction | wikipedia.orgadichemistry.com |

| Silver(I) carboxylate | I₂ (2:1 ratio) | Ester (RCOOR) | Simonini reaction | adichemistry.com |

| N-(acyloxy)phthalimide | LiI, PPh₃ (catalyst) | Alkyl Iodide | Metal-free, light-induced | organic-chemistry.org |

Table 5. Overview of iododecarboxylation reaction pathways.

Direct Iodination of Hydrocarbons and Functionalized Precursors

An alternative to functional group manipulation is the direct iodination of a C-H bond. This approach is attractive for its atom economy but presents challenges due to the high energy of C-H bonds and the reactivity of the reagents involved.

The direct iodination of alkanes is a thermodynamically challenging and often reversible reaction. pearson.comvedantu.com The hydrogen iodide (HI) produced as a byproduct is a strong reducing agent that can convert the alkyl iodide product back into the starting alkane. vedantu.com To overcome this, photochemical iodinations are typically carried out in the presence of an oxidizing agent, such as nitric acid (HNO₃) or iodic acid (HIO₃), which oxidizes the HI to I₂ and drives the reaction to completion. vedantu.cominfinitylearn.com

A more recent method employs 1-iodo-3,5,5-trimethylhydantoin (1-ITMH) for the direct iodination of various cyclic and acyclic alkanes under white light-emitting diode (LED) irradiation. acs.org This reagent acts as both a radical initiator and an iodine donor. For example, irradiating a mixture of 1-ITMH in refluxing cyclohexane (B81311) yielded iodocyclohexane (B1584034) in 86% yield, demonstrating the method's efficacy. acs.org This approach also successfully iodinates benzylic C-H bonds, a transformation not achieved with some other methods. acs.org

The α-iodination of carbonyl compounds provides a route to functionalized iodides that can serve as versatile synthetic intermediates. thieme-connect.com A variety of methods exist for this transformation. One convenient protocol achieves the α-iodination of α,β-unsaturated carbonyl compounds using molecular iodine (I₂) in an aqueous tetrahydrofuran (B95107) (THF) solvent system, catalyzed by DMAP or quinuclidine. thieme-connect.comthieme-connect.com This method is noted for its high yields and regioselectivity. thieme-connect.com

Other approaches for the synthesis of α-iodoketones include:

Copper(II) Oxide and Iodine: This system allows for the iodination of aromatic ketones under neutral conditions, where CuO acts as both a catalyst and an acid scavenger. organic-chemistry.org

N-F Reagents: The use of reagents like Selectfluor (F-TEDA-BF₄) in combination with elemental iodine can effectively introduce an iodine atom at the α-carbonyl position. organic-chemistry.org

Ammonium (B1175870) Iodide and Oxone: This system generates an electrophilic iodine species (in situ) that reacts with the enol form of a carbonyl compound to yield the α-iodo product in an aqueous medium. mdpi.com

Recently, an iodine-mediated α-C-H amination of carbonyl compounds was developed, which proceeds through the in situ formation of an α-iodo carbonyl intermediate, further underscoring the synthetic utility of this class of compounds. nih.govacs.org

| Reagent System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| I₂ / DMAP / H₂O-THF | α,β-Unsaturated carbonyls | High yields, mild aqueous conditions | thieme-connect.comthieme-connect.com |

| CuO / I₂ | Aromatic ketones | Neutral reaction conditions | organic-chemistry.org |

| I₂ / Selectfluor / Methanol | Aryl alkyl ketones | Mediated by N-F reagent | organic-chemistry.org |

| NH₄I / Oxone / H₂O | Alkyl ketones | Environmentally friendly, aqueous media | mdpi.com |

Electrophilic iodination is a fundamental process for introducing iodine into organic molecules. While commonly associated with aromatic compounds, it is also applicable to aliphatic systems, particularly unsaturated ones like alkenes and alkynes. mdpi.com Molecular iodine (I₂) itself is the weakest electrophile among the halogens, so its reactivity is often enhanced by using activators such as Lewis acids, strong protic acids, or oxidizing agents. acsgcipr.org

Oxidants like hydrogen peroxide, Oxone®, or sodium periodate (B1199274) can generate a more potent electrophilic iodine species (I⁺) in situ from I₂ or simple iodide salts. acsgcipr.orgmdpi.com For example, the combination of ammonium iodide and Oxone® in water can be used for the di-iodination of alkynes. mdpi.com Direct electrophilic radioiodination of aromatic molecules is also a common strategy, typically requiring an oxidant to generate the electrophilic radioiodine species. acs.org For aliphatic systems, the addition of iodine across a double bond is a classic example of electrophilic iodination.

Advanced and Sustainable Synthetic Strategies for Iodoalkanes

In recent years, a significant focus has been placed on developing "green" or sustainable synthetic methods to minimize environmental impact. In the context of iodoalkane synthesis, this involves using less toxic reagents, employing environmentally benign solvents like water, and improving atom economy. mdpi.comnih.gov

Hypervalent iodine reagents are increasingly used as green alternatives to heavy metal-based oxidants in organic synthesis. nih.gov The iododecarboxylation method using N-iodoamides is considered a sustainable approach because it avoids heavy metals and produces a biodegradable, water-soluble byproduct. organic-chemistry.org

Other examples of sustainable strategies include:

Aqueous Media: Performing reactions in water instead of organic solvents, as seen in the α-iodination of ketones using the NH₄I/Oxone® system. mdpi.com

Solvent-Free Conditions: Mechanical grinding has been used for the iodination of pyrimidine (B1678525) derivatives, eliminating the need for a solvent altogether. mdpi.com

Catalytic Systems: The use of rhodium catalysts to prepare anhydrous hydrogen iodide directly from H₂ and I₂, which can then be used to convert alcohols and alkenes to iodoalkanes with excellent atom economy. organic-chemistry.org

These advanced strategies represent a move toward more efficient, safer, and environmentally responsible chemical synthesis for iodoalkanes and other important chemical intermediates.

Green Chemistry Principles in Organoiodine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organoiodine compounds to reduce the environmental impact of chemical processes. researchgate.net This involves the use of safer solvents, alternative energy sources, and catalytic methods to improve efficiency and minimize waste.

Solvent-Free and Aqueous Reaction Media Protocols

The use of hazardous organic solvents is a major concern in chemical synthesis. dergipark.org.tr Consequently, the development of solvent-free and aqueous reaction protocols has gained significant attention. dergipark.org.trnih.gov Water is an ideal alternative solvent due to its safety and environmental benignity, although the low solubility of many organic compounds can be a challenge. dergipark.org.tr

Solvent-free reactions, often facilitated by grinding or heating, offer a powerful alternative by reducing waste and simplifying work-up procedures. researchgate.net For instance, molecular iodine has been shown to efficiently catalyze the transformation of alcohols under solvent-free conditions. researchgate.net While primary and secondary benzyl alcohols tend to form ethers under these conditions, the direct iodination of non-benzylic primary alcohols like 7-phenylheptan-1-ol would likely require conversion to a sulfonate ester followed by a solid-state reaction with an iodide salt.

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Analogous Reactions

| Reaction Type | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Etherification | Benzyl Alcohol | I₂ (5 mol%), 80°C, solvent-free | 90% | researchgate.net |

| Etherification | Benzyl Alcohol | H₂SO₄, reflux in Dioxane | 85% | N/A |

| Allylation | Benzaldehyde | Mg powder, solvent-free, RT | 95% | researchgate.net |

Microwave-Assisted and Ultrasound-Enhanced Syntheses

Microwave irradiation and ultrasound have emerged as powerful tools in green chemistry to accelerate organic reactions. dergipark.org.trijnrd.org Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. amazonaws.comresearchgate.neteurekalert.org The synthesis of alkyl iodides via the Finkelstein reaction can be significantly enhanced by microwave heating, allowing for faster conversion of alkyl bromides or chlorides. amazonaws.com

Ultrasound promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance mass transfer and reaction rates. organic-chemistry.orgnih.gov This has been successfully applied to the iodination of aromatic compounds and could be adapted for the synthesis of iodoalkanes. tandfonline.com For example, the ultrasound-promoted iodination of various compounds in water has been shown to be rapid and efficient. tandfonline.com Recent studies have also demonstrated the mechanochemical activation of carbon-iodine bonds using piezoelectric nanoparticles under ultrasound, suggesting novel pathways for C-I bond formation. acs.orgnih.gov

Table 2: Microwave and Ultrasound in Iodination and Related Reactions

| Energy Source | Reaction | Substrate | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Microwave | Thiol Synthesis | 1-Bromododecane | KSAc, MeOH, 60 min | 60 min | >90% | amazonaws.com |

| Conventional | Thiol Synthesis | 1-Bromododecane | KSAc, EtOH, reflux | 6-24 hrs | ~72% | amazonaws.com |

| Ultrasound | Iodosulfonylation | Phenylacetylene | KI, H₂O₂, H₂O, RT | 2 min | 92% | organic-chemistry.org |

Electrochemical Approaches for C-I Bond Formation

Electrosynthesis offers a sustainable alternative to conventional redox reactions by using electricity as a traceless reagent, thereby avoiding the use of stoichiometric and often toxic oxidants or reductants. researchgate.netrsc.orgscientificupdate.comoaepublish.com The electrochemical formation of carbon-iodine bonds can be achieved through various mechanisms, including the anodic oxidation of iodide ions to generate reactive iodine species that can then react with a suitable organic substrate. While much of the research has focused on C-C or C-N bond formation, the principles are applicable to C-I bond formation. researchgate.netrsc.org The direct electrochemical conversion of alcohols to organosilicon compounds has been reported, suggesting the feasibility of similar strategies for converting alcohols to iodoalkanes under mild conditions. researchgate.net

Application of Heterogeneous and Recyclable Catalysts

The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.gov In the context of synthesizing this compound from its corresponding alcohol, a two-step process involving a heterogeneous catalyst could be envisaged. First, the selective oxidation of the alcohol to an aldehyde could be performed using a heterogeneous catalyst, followed by a subsequent reduction and iodination step. nih.govnih.gov Alternatively, polymer-supported iodinating agents or recyclable catalysts for the Finkelstein reaction could be employed to enhance the sustainability of the process. organic-chemistry.org For example, Amberlyst-15, a solid acid catalyst, has been used for the dehydration of tertiary alcohols and could potentially be adapted for reactions involving primary alcohols under specific conditions. researchgate.net

Chemo- and Regioselective Synthesis of Phenyl-Substituted Iodoalkanes

The chemo- and regioselective introduction of an iodine atom into a molecule with multiple reactive sites is a significant challenge in organic synthesis. nih.govirb.hr For a molecule like this compound, the primary goal is to selectively iodinate the terminal carbon of the heptyl chain without affecting the phenyl ring or other positions on the alkyl chain.

The most straightforward approach to ensure regioselectivity is to start with a precursor that already has a functional group at the desired position. The conversion of 7-phenylheptan-1-ol to this compound via its tosylate is a prime example of this strategy. manac-inc.co.jp The hydroxyl group at the C1 position provides a handle for selective functionalization, ensuring that the iodine is introduced at the terminal position.

Direct C-H iodination of 7-phenylheptane would be a more atom-economical but challenging approach. Such reactions often lack selectivity, leading to a mixture of iodinated isomers. However, advances in catalysis are beginning to address this challenge, with new methods emerging for the site-selective functionalization of C-H bonds.

In cases where a molecule contains multiple functional groups, chemoselectivity becomes crucial. For example, if a phenyl-substituted alkane contained both a double bond and a hydroxyl group, reaction conditions would need to be carefully chosen to selectively iodinate the desired functional group. The Finkelstein reaction on a bromo-alcohol, for instance, would selectively convert the C-Br bond to a C-I bond, leaving the hydroxyl group intact.

Table 3: Examples of Chemo- and Regioselective Reactions

| Reaction | Substrate | Reagent/Catalyst | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts | Isoindolinone alkyne | Brønsted acid | Spiroindene | Regioselective | irb.hr |

| Iodination | 7-Iodoindole | Tryptophan synthase | L-7-Iodotryptophan | Biocatalytic, Enantioselective | researchgate.netfigshare.com |

Reaction Mechanisms and Pathways of 1 Iodo 7 Phenylheptane Analogues

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and for primary iodoalkanes like 1-iodo-7-phenylheptane analogues, the SN2 mechanism is generally favored. masterorganicchemistry.commasterorganicchemistry.com However, under specific conditions, the SN1 pathway can also come into play.

Influence of Carbon-Iodine Bond Strength on Reaction Kinetics

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, a factor that significantly enhances the reactivity of iodoalkanes in nucleophilic substitution reactions. savemyexams.comchemguide.co.ukuab.cat This is because the rate-determining step in both SN1 and SN2 reactions involves the cleavage of the C-I bond. A weaker bond requires less energy to break, leading to a lower activation energy and, consequently, a faster reaction rate.

The reactivity trend for alkyl halides in substitution reactions is a direct reflection of the C-X bond strength: R-I > R-Br > R-Cl > R-F. For instance, the rate of reaction of ethyl halides with a given nucleophile increases as the halogen changes from chlorine to iodine, highlighting the dominant role of bond energy over bond polarity in determining reaction kinetics. khanacademy.org

Table 1: Relative Rates of SN2 Reaction for 1-Haloheptanes with Azide (B81097) Ion

| Halogen | Relative Rate |

| Iodo | ~30,000 |

| Bromo | ~10,000 |

| Chloro | ~200 |

This table presents representative data illustrating the trend in reactivity based on the leaving group.

Role of C-I Bond Polarity and Nucleophile Approach in Reaction Initiation

While bond strength is the primary determinant of reactivity, the polarity of the carbon-halogen bond also plays a role, particularly in the initiation of the reaction. The electronegativity difference between carbon and iodine is relatively small, resulting in a less polar C-I bond compared to C-Cl or C-Br bonds. chemguide.co.uk However, the iodine atom is highly polarizable. As a nucleophile approaches the carbon atom, the electron cloud of the C-I bond is easily distorted, inducing a dipole moment that facilitates the nucleophilic attack. chemguide.co.uk

In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). masterorganicchemistry.com For a primary iodoalkane like a this compound analogue, this approach is sterically unhindered, favoring the SN2 pathway. quora.com The long alkyl chain does not significantly impede the approach of the nucleophile to the reactive center at the first carbon. The presence of the phenyl group at the distant C-7 position has a negligible direct steric effect on the SN2 reaction at C-1.

Stereochemical Outcomes of SN1 and SN2 Pathways

The stereochemistry of the product is a key indicator of the reaction mechanism.

SN2 Reactions: These reactions proceed with a complete inversion of stereochemistry at the reaction center. masterorganicchemistry.comlibretexts.org If the starting material is a chiral this compound analogue (for instance, with a substituent on the alkyl chain creating a chiral center at the carbon bearing the iodine), the product will be the corresponding inverted enantiomer. This is a direct consequence of the backside attack of the nucleophile. libretexts.org

SN1 Reactions: In the rare event that a primary iodoalkane like a this compound analogue undergoes an SN1 reaction (which would require conditions that favor carbocation formation, such as a very poor nucleophile and a polar protic solvent), the reaction would proceed through a planar carbocation intermediate. reddit.com The nucleophile can then attack this intermediate from either face, leading to a mixture of enantiomers, often approaching a racemic mixture.

Table 2: Expected Stereochemical Outcome for Reactions of a Chiral this compound Analogue

| Reaction Pathway | Stereochemical Result |

| SN2 | Complete Inversion of Configuration |

| SN1 | Racemization (mixture of retention and inversion) |

Elimination Reactions (E1 and E2)

In competition with nucleophilic substitution, iodoalkanes can also undergo elimination reactions to form alkenes, particularly in the presence of a strong base. uab.cat

Formation of Alkenes from Iodoalkyl Chains

Elimination reactions of this compound analogues involve the removal of the iodine atom from C-1 and a proton from the adjacent C-2, leading to the formation of 7-phenylhept-1-ene.

E2 Reactions: The E2 mechanism is a concerted, one-step process where the base removes a proton from the β-carbon at the same time as the iodide leaving group departs. masterorganicchemistry.com This pathway is favored by strong, non-nucleophilic bases. For a primary iodoalkane, the E2 reaction is a significant competitive pathway to SN2, especially with sterically hindered bases. ksu.edu.sa

E1 Reactions: The E1 mechanism is a two-step process that begins with the formation of a carbocation, which is the rate-determining step. ksu.edu.sa This is followed by the removal of a β-proton by a weak base to form the alkene. ksu.edu.sa Given the instability of primary carbocations, the E1 pathway is generally not favored for this compound analogues unless rearrangements are possible, which is less likely in this specific structure. chemguide.co.uk

Regioselectivity and Stereoselectivity in Elimination Processes

For this compound analogues, the elimination reaction can only produce one constitutional isomer, 7-phenylhept-1-ene, as there is only one β-carbon with protons. Therefore, regioselectivity in terms of Zaitsev's versus Hofmann's rule is not a factor. chemistrysteps.commasterorganicchemistry.com Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene, while Hofmann's rule predicts the formation of the less substituted alkene, often observed with bulky bases or poor leaving groups. chemistrysteps.commasterorganicchemistry.com

However, if we consider an analogue with branching that provides different β-protons, the choice of base would become critical in determining the major product. For instance, a small base like ethoxide would favor the more substituted Zaitsev product, while a bulky base like tert-butoxide would favor the less sterically hindered Hofmann product. masterorganicchemistry.com

Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer of the alkene product (E or Z). For the formation of 7-phenylhept-1-ene from this compound, stereoselectivity is not applicable as the double bond is terminal.

Table 3: Factors Influencing the Competition Between Substitution and Elimination

| Factor | Favors SN2 | Favors E2 |

| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I⁻, CN⁻) | Strong, bulky base (e.g., t-BuOK) |

| Substrate | Primary > Secondary >> Tertiary quora.com | Tertiary > Secondary > Primary ksu.edu.sa |

| Solvent | Polar aprotic (e.g., Acetone, DMSO) | Less polar or protic with a strong base |

| Temperature | Lower temperatures | Higher temperatures |

Radical Reactions and Single-Electron Transfer (SET) Processes

The reaction mechanisms of this compound and its analogues are not limited to simple polar reactions. Under appropriate conditions, they can undergo reactions proceeding through radical intermediates. The generation of these radicals is often initiated by a single-electron transfer (SET) process, where an electron is transferred from a donor (a metal, an electrode, or a chemical reductant) to the alkyl iodide. libretexts.org This transfer leads to the formation of a transient radical anion, which rapidly cleaves to produce a carbon-centered radical and an iodide anion.

The SET mechanism represents a significant pathway in the chemistry of alkyl halides, competing with traditional polar nucleophilic substitution (SN2) pathways. rsc.orgacs.org The formation of an alkyl radical from an unactivated alkyl halide, such as an iodoalkane, can be challenging due to their highly negative reduction potentials (typically less than -2.0 V vs SCE). nih.gov However, various methods, including transition-metal catalysis, photoredox catalysis, and electrochemistry, have been developed to facilitate this process. nih.govresearchgate.net The resulting alkyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including hydrogen atom abstraction, addition to multiple bonds, and cyclization. mdpi.com In the context of phenyl-substituted systems like the 7-phenylheptyl radical, the presence of the aromatic ring can influence subsequent reaction pathways.

Electrochemical Radical Generation from Alkyl Iodides

Electrochemistry offers a powerful and sustainable method for generating alkyl radicals from alkyl iodides without the need for stoichiometric chemical reductants or initiators. rsc.orgrsc.org The process involves the reduction of the alkyl iodide at a cathode. nih.gov This electroreduction has been successfully applied to initiate various transformations, including hydrodehalogenation, carboxylation, and alkylation of alkenes. nih.gov

The direct electrochemical reduction of unactivated alkyl iodides typically occurs at a cathode made of inert materials like carbon or platinum. nih.gov The transfer of an electron from the cathode surface to the C-I bond initiates its cleavage, forming the corresponding alkyl radical and an iodide ion. However, a significant challenge is the high negative potential required for the reduction of unactivated alkyl halides. nih.gov To circumvent this, strategies have been developed that employ sacrificial anodes (e.g., magnesium, zinc) or utilize "redox-relay" systems. nih.govrsc.org An alternative electrooxidation strategy involves generating α-aminoalkyl radicals, which then act as halogen-atom transfer agents to activate the alkyl iodide. nih.gov

Recent studies have demonstrated efficient electrochemical allylation of unactivated alkyl halides. rsc.org This process involves the electroreductive generation of the alkyl radical, which then participates in a radical-polar crossover mechanism. The reactivity in these systems often follows the order of tertiary > secondary > primary alkyl halides, consistent with radical stability. rsc.org

Table 1: Electrochemical Reduction Potentials of Halide Compounds

| Compound | Electrode | Ered,onset (V vs. Ag/AgCl) | Ered,peak (V vs. Ag/AgCl) |

| Perfluorohexyl iodide | Ag | -0.92 | -1.16 |

| Perfluorohexyl iodide | Pt | -1.74 | - |

| Perfluorohexyl iodide | Glassy Carbon | -1.89 | - |

| Perfluorohexyl bromide | Ag | -1.41 | -1.63 |

This table, adapted from a study on perfluoroalkyl halides, illustrates the variance in reduction potentials based on the halide and electrode material. researchgate.net The silver electrode shows catalytic properties, resulting in a more positive reduction potential. researchgate.net

Competition between Polar and Radical Pathways in Phenyl-Substituted Systems

In reactions involving nucleophiles and phenyl-substituted alkyl iodides, a competition between the polar (e.g., SN2) and radical (SET-initiated) pathways is often observed. rsc.orgnih.gov The outcome of this competition is governed by several factors, including the structure of the reactants, the nature of the solvent, and the identity of the leaving group. rsc.orgnih.gov

Studies on the reaction of phenyl-substituted allyllithiums with secondary alkyl halides have shown that the reaction pathway can be dissected based on product regiochemistry and stereochemistry. rsc.org For instance, coupling at the phenyl-substituted carbon (C-1) of 1,1-diphenylallyl-lithium proceeds with inversion of configuration, indicative of a polar SN2 mechanism. rsc.org In contrast, coupling at the C-3 position results in a loss of stereochemical integrity, suggesting the involvement of a competing SET process that generates a free alkyl radical. rsc.org The contribution of the SET pathway was found to increase as the electron-donating ability of the solvent decreased. rsc.org

The nature of the halogen atom also plays a critical role in this mechanistic balance. In a study on halo-adamantanones, the bromo derivative was found to react via a radical pathway, whereas the corresponding iodo ketone reacted through a polar mechanism to yield a fragmentation product. nih.gov This highlights how the electronegativity and bond strength of the leaving group can tip the balance between competing radical and polar routes. nih.gov The presence of a phenyl substituent can further influence this competition by stabilizing radical or ionic intermediates.

Radical clock experiments are a common tool to probe for the intermediacy of radicals. For example, in a competition reaction involving primary, secondary, and tertiary alkyl bromides in an electrochemical allylation, the product distribution clearly indicated a reactivity trend of tertiary > secondary > primary. rsc.org This order is consistent with the generation and subsequent reaction of alkyl radicals, as the stability of carbon-centered radicals follows the same trend.

Table 2: Product Distribution in a Competition Reaction for Electrochemical Allylation

| Alkyl Bromide | Product | Yield (%) |

| 1-Bromooctane (Primary) | Allylated Octane | 8% |

| 2-Bromooctane (Secondary) | Allylated Octane | 17% |

| tert-Butyl bromide (Tertiary) | Allylated tert-Butane | 59% |

This table, based on data from a competitive electrochemical reaction, demonstrates the reactivity preference for radical generation from different classes of alkyl halides. rsc.org

Spectroscopic and Analytical Characterization Methodologies for Organoiodine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For a compound like 1-iodo-7-phenylheptane, both halogen-specific and standard proton and carbon NMR techniques are invaluable.

Iodine-127 NMR spectroscopy is a specialized technique that directly probes the iodine nucleus. guidechem.com The ¹²⁷I nucleus has a spin number (I) of 5/2, which classifies it as a quadrupolar nucleus. This property makes ¹²⁷I NMR challenging, as it often results in very broad signals, especially for iodine in asymmetrical environments. hmdb.ca The line width of the signal is highly dependent on the symmetry of the electronic environment around the iodine atom. For instance, in highly symmetrical environments like the iodide ion (I⁻) in solution, a relatively sharp singlet can be observed. guidechem.comhmdb.ca

In the case of this compound, the iodine atom is covalently bonded to a primary carbon, resulting in a low-symmetry environment. Consequently, the ¹²⁷I NMR signal is expected to be extremely broad, potentially too broad to be detected by a standard high-resolution NMR spectrometer. hmdb.ca However, the chemical shift of the ¹²⁷I signal, if observable, can provide crucial information about the oxidation state and the electronic environment of the iodine atom. guidechem.comsynchem.de The chemical shift range for ¹²⁷I is vast, spanning over 4000 ppm. hmdb.ca For organoiodides, the ¹²⁷I NMR spectra can definitively reveal the oxidation state of the iodine atom, which is not directly evident from ¹H or ¹³C NMR spectra. guidechem.com

Table 1: Properties of the ¹²⁷I Nucleus

| Property | Value |

| Spin (I) | 5/2 |

| Natural Abundance | 100% |

| Chemical Shift Range | ~4200 ppm |

| Reference Compound | KI (0.01 M) in D₂O |

| Quadrupole Moment (Q) | -0.696 x 10⁻²⁸ m² |

This table presents the fundamental nuclear properties of the ¹²⁷I isotope relevant to NMR spectroscopy. Data sourced from general NMR knowledge.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the most common and powerful tools for determining the carbon-hydrogen framework of an organic molecule. For this compound, these techniques provide a wealth of information for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl ring and the heptane (B126788) chain. The protons on the phenyl ring will typically appear in the aromatic region, around 7.1-7.3 ppm. The protons on the methylene (B1212753) group adjacent to the iodine atom (C1) are expected to be the most downfield of the aliphatic protons due to the deshielding effect of the electronegative iodine atom, likely appearing as a triplet around 3.2 ppm. The protons on the methylene group adjacent to the phenyl ring (C7) will also be deshielded and should appear as a triplet around 2.6 ppm. The remaining methylene protons in the middle of the chain (C2-C6) will resonate as multiplets in the upfield region, typically between 1.2 and 1.8 ppm. The integration of these signals will correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound will display a unique signal for each carbon atom in a different chemical environment. Due to the "heavy atom effect" of iodine, the signal for the carbon atom directly bonded to iodine (C1) is expected to be significantly shifted upfield, appearing at a very low chemical shift value, potentially even below 0 ppm. docbrown.info The carbons of the phenyl ring will resonate in the aromatic region (around 125-143 ppm). The carbon of the methylene group attached to the phenyl ring (C7) will be found around 36 ppm, while the other methylene carbons will appear in the range of 28-34 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | ~3.19 (t) | ~6.9 |

| C2 | ~1.82 (p) | ~33.5 |

| C3 | ~1.40 (m) | ~30.5 |

| C4 | ~1.30 (m) | ~28.8 |

| C5 | ~1.35 (m) | ~28.9 |

| C6 | ~1.61 (p) | ~31.4 |

| C7 | ~2.60 (t) | ~36.0 |

| C-Ar (ipso) | - | ~142.8 |

| C-Ar (ortho) | ~7.17 (d) | ~128.4 |

| C-Ar (meta) | ~7.28 (t) | ~128.3 |

| C-Ar (para) | ~7.19 (t) | ~125.6 |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is excellent for identifying functional groups. These two techniques are complementary; some vibrational modes that are strong in FTIR may be weak or absent in Raman, and vice versa. libretexts.org

For this compound, the key functional groups are the C-I bond, the C-H bonds of the alkane chain and the phenyl ring, and the phenyl ring itself.

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands. The C-H stretching vibrations of the sp³ hybridized carbons of the heptane chain will appear just below 3000 cm⁻¹. The C-H stretching of the sp² hybridized carbons of the phenyl ring will be observed just above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected to appear at the low-frequency end of the spectrum, typically in the range of 500-600 cm⁻¹, although it can sometimes be weak.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org Therefore, the C-C stretching vibrations of the alkane backbone and the symmetric breathing mode of the phenyl ring are expected to produce strong Raman signals. The C-I bond, being relatively non-polar, should also give a noticeable Raman peak. The C-H stretching vibrations will also be present. The combination of FTIR and Raman spectra provides a comprehensive vibrational profile of the molecule.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FTIR & Raman |

| Aliphatic C-H Stretch | 3000-2850 | FTIR & Raman |

| Aromatic C=C Stretch | 1600-1450 | FTIR & Raman |

| CH₂ Bending (Scissoring) | ~1465 | FTIR |

| Phenyl Ring Breathing | ~1000 | Raman (strong) |

| C-I Stretch | 600-500 | FTIR & Raman |

This table presents expected ranges for the main vibrational modes of this compound based on established correlation charts and data for similar compounds.

X-ray Diffraction Analysis for Solid-State Structural Determination (if applicable to derivatives)

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. For an organoiodine compound like this compound, which is a liquid at room temperature, X-ray crystallography would require either cooling the compound to its solid state or preparing a solid derivative.

If a suitable crystalline derivative of this compound were prepared, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.org Of particular interest would be the C-I bond length and the potential for halogen bonding interactions, where the iodine atom acts as a Lewis acidic halogen bond donor. rsc.org The packing of the long alkyl chains and the phenyl rings in the crystal lattice would also be revealed. While no specific X-ray diffraction data for this compound is available in the searched literature, studies on other organoiodine compounds have demonstrated the utility of this technique in understanding their solid-state structures and non-covalent interactions. rsc.orghmdb.ca

Computational and Theoretical Investigations of Phenyl Substituted Iodoalkane Systems

Quantum Chemical Calculations (DFT and Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry for studying molecular systems. unipd.it These approaches solve the Schrödinger equation (or a simplified form) to provide detailed information about the electronic structure and energy of molecules.

The carbon-iodine (C-I) bond is a key functional group that dictates much of the reactivity of 1-iodo-7-phenylheptane. Quantum chemical calculations can precisely model the electron distribution within this bond and the molecule as a whole. DFT-based local reactivity descriptors, such as condensed Fukui function indices, have been used to study nucleophilic substitution reactions in alkyl halides. acs.org These studies reveal that the carbon atom of the C-I bond is the primary electrophilic center, making it susceptible to nucleophilic attack. acs.org

The electronic structure of the C-I bond is characterized by a significant difference in electronegativity between carbon and iodine, leading to a polarized bond with a partial positive charge on the carbon and a partial negative charge on the iodine. This polarization is a critical factor in its reactivity. Furthermore, the iodine atom possesses lone pairs of electrons that can participate in interactions with other molecules or parts of the same molecule. aip.org

Computational studies have explored the nature of the excited states in alkyl and aryl iodides. aip.org For instance, the UV absorption spectrum of methyl iodide shows a broad band attributed to the n–σ* transition, where an electron from a nonbonding iodine lone pair is excited to the σ* antibonding molecular orbital of the C-I bond. aip.org This excitation leads to the cleavage of the C-I bond. aip.org In phenyl-substituted systems, there can be coupling between the phenyl π–π* transitions and the alkyl n–σ* transitions, influencing the photochemistry of the molecule. aip.org

Below is a table summarizing typical computed properties of the C-I bond in a simple iodoalkane, which serves as a model for the iodoheptane chain in this compound.

| Property | Typical Calculated Value | Method | Significance |

| C-I Bond Length | ~2.14 Å | DFT (B3LYP) | Influences bond strength and reactivity. |

| Mulliken Charge on C | +0.15 to +0.25 | DFT | Indicates the electrophilic nature of the carbon atom. |

| Mulliken Charge on I | -0.15 to -0.25 | DFT | Shows the polarization of the bond. |

| C-I Bond Dissociation Energy | ~50-55 kcal/mol | DFT/CCSD(T) | Quantifies the energy required to break the bond homolytically. ustc.edu.cn |

| Vibrational Frequency | ~500-600 cm⁻¹ | DFT | Corresponds to the stretching mode of the C-I bond. |

Note: These values are illustrative and can vary depending on the specific computational method and basis set used.

One of the significant strengths of quantum chemical calculations is the ability to predict the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies (ΔH) and activation barriers (Ea). This information is crucial for understanding reaction mechanisms and predicting reaction outcomes.

For transformations involving this compound, such as nucleophilic substitution (SN2) reactions, computational methods can model the entire potential energy surface. mdpi.com For example, in an SN2 reaction with a nucleophile (Nu⁻):

Nu⁻ + Ph-(CH₂)₇-I → [Nu···CH₂(CH₂)₆-Ph···I]⁻‡ → Nu-(CH₂)₇-Ph + I⁻

Quantum chemical calculations can determine the energy of the transition state ([Nu···CH₂(CH₂)₆-Ph···I]⁻‡), which corresponds to the activation barrier of the reaction. Studies on simpler alkyl halides have shown that DFT methods, such as B3LYP, can provide reliable predictions of these barriers. mdpi.com

The following table presents hypothetical calculated energetic data for a representative SN2 reaction of an iodoalkane.

| Parameter | Calculated Value (kcal/mol) | Computational Method | Implication |

| Reaction Enthalpy (ΔH) | -15 to -25 | DFT (B3LYP/6-31G) | Indicates an exothermic and thermodynamically favorable reaction. |

| Activation Energy (Ea) | +10 to +20 | DFT (B3LYP/6-31G) | Represents the kinetic barrier that must be overcome for the reaction to proceed. |

| Free Energy of Activation (ΔG‡) | +15 to +25 | PCM/DFT | Includes solvent effects, providing a more realistic prediction of reaction rates. chemrxiv.orgresearchgate.net |

Note: These values are for a generic SN2 reaction and would be specific to the nucleophile and solvent conditions for this compound.

Molecular Dynamics Simulations

While quantum chemical calculations are powerful for studying static molecular properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. ulakbim.gov.tr MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and solvent effects.

The heptyl chain in this compound is flexible, allowing the molecule to adopt a multitude of conformations. MD simulations can be used to explore the conformational landscape of such long-chain molecules. nih.govrsc.org By simulating the molecule's movement over nanoseconds or longer, it is possible to identify the most stable (lowest energy) conformations and the energy barriers between them.

A representative, albeit simplified, table of potential dihedral angles and their relative energies for a segment of the alkyl chain is shown below, which could be obtained from MD simulations.

| Dihedral Angle (e.g., C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) | Conformation Type |

| ~180° | 0.0 | ~70% | Anti (extended) |

| ~+60° | +0.9 | ~15% | Gauche |

| ~-60° | +0.9 | ~15% | Gauche |

Note: This is a simplified representation. The actual conformational landscape of this compound would be much more complex due to the length of the chain and the terminal groups.

Solvents can have a profound impact on the rates and mechanisms of chemical reactions. chemrxiv.orgresearchgate.net MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation box. nih.gov

Combining quantum mechanics with molecular mechanics (QM/MM) is a powerful approach where the reactive part of the system (e.g., the C-I bond and the nucleophile) is treated with high-level quantum mechanics, while the surrounding solvent and the rest of the molecule are treated with computationally less expensive molecular mechanics. chemrxiv.orgresearchgate.net This allows for the accurate modeling of reaction dynamics in a condensed-phase environment.

Machine Learning and Predictive Modeling in Organic Reaction Design

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, with applications ranging from predicting molecular properties to designing new synthetic routes. sioc-journal.cn For a compound like this compound, ML models can be trained on large datasets of known reactions to predict the outcomes of new transformations.

ML models can learn complex relationships between the structure of reactants, the reagents used, and the resulting products and yields. bohrium.comnih.gov For instance, a neural network could be trained to predict the success or failure of a specific cross-coupling reaction involving this compound under various conditions (catalyst, solvent, temperature). nih.govbeilstein-journals.org

The development of reaction representations, such as molecular fingerprints or graph-based methods, is crucial for the application of ML in this domain. beilstein-journals.org These representations encode the key features of the reacting molecules in a format that can be understood by the ML algorithm.

While the application of ML to predict reactions for a specific molecule like this compound is still a developing area, the general framework holds great promise for accelerating the discovery and optimization of new synthetic methodologies. arxiv.org

The table below illustrates the conceptual application of a predictive model for a reaction involving an alkyl iodide.

| Input Features | Predicted Outcome | Model Confidence |

| Reactant: 1-iodo-7-phenylheptaneReagent: Sodium azideSolvent: DMFTemperature: 80 °C | Product: 1-azido-7-phenylheptaneYield: High (>90%) | 95% |

| Reactant: 1-iodo-7-phenylheptaneReagent: Sodium hydroxideSolvent: WaterTemperature: 100 °C | Products: 7-phenylheptan-1-ol (B1581362) & 7-phenylhept-1-ene (Elimination) | 88% |

Note: This table is illustrative of the potential of predictive modeling and does not represent actual output from a specific, existing model for this exact compound.

Application in Reaction Rate Prediction and Pathway Analysis

Computational methods are extensively used to predict the rates of chemical reactions and to analyze the intricate pathways through which these reactions occur. For a molecule like this compound, understanding its reaction kinetics and mechanisms is fundamental to its application in organic synthesis.

One of the most common reactions involving iodoalkanes is nucleophilic substitution (SN1 and SN2). lumenlearning.com The structure of the substrate plays a critical role in determining the favored pathway. For this compound, the primary nature of the carbon bearing the iodine atom suggests a predisposition towards an SN2 mechanism. libretexts.org However, the long heptyl chain and the presence of a terminal phenyl group can introduce steric and electronic effects that influence the reaction rate and could allow for competing SN1-type reactions under certain conditions.

Reaction Rate Prediction:

Theoretical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, can be employed to model the transition states of these reactions. rsc.orgresearchgate.net By calculating the energy barrier of the transition state (activation energy), the rate constant of the reaction can be predicted using transition state theory. nih.gov For instance, the reaction of this compound with a nucleophile like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be modeled to determine the activation parameters. rsc.orgresearchgate.net

Machine learning algorithms are also emerging as a powerful tool to accelerate the prediction of reaction rate constants by using data from previous experiments and calculations. rsc.org

Pathway Analysis:

Computational pathway analysis involves mapping the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and transition states. nih.gov For this compound, this could involve modeling the concerted, one-step process of an SN2 reaction or the stepwise formation of a carbocation intermediate in a potential SN1 reaction. lumenlearning.comlibretexts.org These models can also elucidate the role of the solvent, where polar aprotic solvents are known to favor SN2 reactions. lumenlearning.com

A simplified representation of computationally derived data for a hypothetical reaction of an iodoalkane is presented below.

| Parameter | Value | Method |

| Activation Energy (Ea) | 85 kJ/mol | DFT (B3LYP/6-31G) |

| Enthalpy of Reaction (ΔH) | -40 kJ/mol | DFT (B3LYP/6-31G) |

| Gibbs Free Energy of Activation (ΔG‡) | 105 kJ/mol | DFT (B3LYP/6-31G*) |

This table represents hypothetical data for illustrative purposes.

Computational Screening for Novel Reactants and Catalysts

The discovery of new reactants and catalysts is a key driver of innovation in chemistry. Computational screening has become an efficient strategy to identify promising candidates from large virtual libraries, thereby reducing the time and cost associated with experimental trial-and-error approaches. frontiersin.org

Screening for Novel Reactants:

For a substrate like this compound, computational screening can be used to identify the most effective nucleophiles for a desired transformation. By calculating the reaction rates for a library of different nucleophiles, researchers can rank their reactivity and select the most promising candidates for experimental validation. researchgate.net The electronic properties of the nucleophile, such as its HOMO (Highest Occupied Molecular Orbital) energy, can be correlated with its reactivity towards the iodoalkane.

Screening for Novel Catalysts:

Many reactions involving iodoalkanes can be accelerated by catalysts. For example, in cross-coupling reactions, a transition metal catalyst is often employed. Computational screening can be used to design and identify optimal catalysts for reactions involving this compound. nih.gov This involves creating a virtual library of potential catalysts, often by varying the ligands around a central metal atom, and then calculating a key performance descriptor for each catalyst. researchgate.net This descriptor could be the activation energy of the rate-determining step of the catalytic cycle.

For instance, in a hypothetical cross-coupling reaction, different phosphine (B1218219) ligands on a palladium catalyst could be screened for their ability to facilitate the reaction with this compound.

| Ligand | Catalyst | Calculated Turnover Frequency (s⁻¹) |

| Triphenylphosphine (B44618) | Pd(PPh₃)₄ | 0.5 |

| Tricyclohexylphosphine | Pd(PCy₃)₂ | 1.2 |

| XPhos | XPhos-Pd-G2 | 5.8 |

This table represents hypothetical data for illustrative purposes.

The results of such a screening can guide experimental efforts towards the most promising catalyst systems. frontiersin.org This synergy between computational prediction and experimental validation is a hallmark of modern chemical research, enabling the rapid development of new and improved chemical transformations. frontiersin.org

Advanced Synthetic Applications and Derivatization Strategies of 1 Iodo 7 Phenylheptane As a Chemical Synthon

Carbon-Carbon Bond Forming Reactions

The primary carbon-iodine bond in 1-iodo-7-phenylheptane is a key functional group for reactions that extend the carbon skeleton. As a primary, unactivated alkyl iodide, its reactivity is well-suited for a variety of modern synthetic methodologies.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Ullmann, Cu-catalyzed, Pd-catalyzed)

Transition metal catalysis provides powerful tools for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds using alkyl halides. This compound, as a primary alkyl iodide, is a competent substrate for several such reactions, although specific conditions are often required to prevent side reactions like β-hydride elimination.

Ullmann and Copper-Catalyzed Homocoupling: The classical Ullmann reaction involves the copper-mediated homocoupling of two alkyl or aryl halides. Current time information in Bangalore, IN.libretexts.org For this compound, this reaction would yield 1,14-diphenyltetradecane through the formation of a new carbon-carbon bond between two molecules. While traditionally requiring harsh conditions, modern protocols using copper catalysts with specific ligands can facilitate this transformation under milder temperatures.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are central to many prominent cross-coupling reactions.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide. uni-rostock.debeilstein-journals.org this compound can be coupled with various organozinc reagents (e.g., alkyl, alkenyl, aryl) using a palladium catalyst, such as one derived from Pd₂(dba)₃ with a phosphine (B1218219) ligand like PCyp₃ (tricyclopentylphosphine). masterorganicchemistry.com This method is known for its high functional group tolerance. masterorganicchemistry.com

Kumada Coupling: The Kumada reaction utilizes a Grignard reagent (organomagnesium) and a palladium or nickel catalyst. The 7-phenylheptyl chain could be coupled with an aryl or vinyl Grignard reagent, providing a direct route to more complex structures. Nickel catalysts are often favored for coupling with alkyl halides.

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an organic halide. The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would produce a new molecule containing an internal alkyne, a valuable functional group for further transformations.

Heck Reaction: While the classical Heck reaction pairs vinyl or aryl halides with alkenes, modifications for unactivated alkyl halides have been developed. A palladium-catalyzed Heck-type reaction of this compound with an alkene could proceed under specific conditions, often involving radical or hybrid organometallic-radical mechanisms to achieve the desired C-C bond formation.

Olefination Reactions with Carbene Precursors

Olefination reactions transform carbon-halogen bonds into carbon-carbon double bonds. While reactions involving ylides (e.g., Wittig reaction) typically start from carbonyls, alkyl halides like this compound can participate in olefination through alternative pathways, such as those involving carbene-like intermediates or their synthetic equivalents. These reactions can be used to synthesize long-chain alkenes with a terminal phenyl group.

Cyclization Reactions and Ring Formation Pathways

The bifunctional nature of this compound, with a reactive iodo-group at one end and an aromatic ring at the other, makes it a potential precursor for intramolecular cyclization reactions. Depending on the reaction conditions, Friedel-Crafts-type alkylation could be induced. Under Lewis or Brønsted acid catalysis, the alkyl chain could cyclize onto the phenyl ring to form a benz-fused cycloheptane (B1346806) ring, such as in the synthesis of tetralin and its derivatives from corresponding phenylalkyl halides. This pathway provides access to polycyclic aromatic systems.

Homologation Reactions for Chain Extension

Homologation refers to the extension of a carbon chain by a single methylene (B1212753) (-CH₂) group. For this compound, a common strategy would involve a two-step sequence. First, the iodide is displaced by a cyanide anion (e.g., from NaCN) in an Sₙ2 reaction to form 8-phenyloctanenitrile. Second, the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, effectively extending the original seven-carbon chain to an eight-carbon chain with a new terminal functional group. This nitrile intermediate is a versatile branching point for creating a variety of longer-chain derivatives.

Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S)

The primary iodide in this compound is an excellent electrophile for Sₙ2 reactions, allowing for the straightforward introduction of various heteroatoms.

Amination Strategies for Nitrogen Incorporation

The synthesis of amines from alkyl halides is a fundamental transformation in organic chemistry. Several robust methods can be applied to convert this compound into the corresponding primary amine, N-(7-phenylheptyl)amine, or its derivatives.

Gabriel Synthesis: This classic method provides a clean route to primary amines, avoiding the overalkylation common in direct amination. The process involves the alkylation of potassium phthalimide (B116566) with this compound. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine (B178648) (NH₂NH₂), to release the desired primary amine, 7-phenylheptan-1-amine.

Azide (B81097) Synthesis: Another effective two-step method involves the reaction of this compound with sodium azide (NaN₃) to form 1-azido-7-phenylheptane. The azide intermediate is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Direct Alkylation: this compound can directly alkylate ammonia (B1221849) or primary/secondary amines. However, using ammonia often leads to a mixture of primary, secondary, and tertiary amines, as the product amine can be more nucleophilic than ammonia itself. To favor the formation of the primary amine, a large excess of ammonia is typically used.

The following table summarizes these common amination strategies as they would apply to this compound.

| Method | Reagents | Intermediate | Advantages | Disadvantages |

| Gabriel Synthesis | 1. Potassium Phthalimide2. Hydrazine (NH₂NH₂) | N-(7-phenylheptyl)phthalimide | Cleanly produces primary amines; avoids overalkylation. | Requires two distinct steps; phthalic hydrazide byproduct must be removed. |

| Azide Synthesis | 1. Sodium Azide (NaN₃)2. LiAlH₄ or H₂/Pd | 1-Azido-7-phenylheptane | High yields; avoids overalkylation. | Azide intermediates are potentially explosive; requires a reduction step. |

| Direct Alkylation | Ammonia (large excess) | (7-Phenylheptyl)ammonium iodide | One-step process. | Can produce mixtures of primary, secondary, and tertiary amines; requires a large excess of ammonia. |

Etherification (Alkoxylation) Processes

The conversion of this compound to various ethers is efficiently achieved through the Williamson ether synthesis. This classic and robust method involves the reaction of an alkoxide or a phenoxide with a primary alkyl halide. byjus.comwikipedia.org Given that this compound is a primary alkyl iodide, it is an ideal substrate for this transformation, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com

In this reaction, a strong base is first used to deprotonate an alcohol (R-OH) or a phenol (B47542) (Ar-OH) to generate a more nucleophilic alkoxide (RO⁻) or phenoxide (ArO⁻) ion. This nucleophile then attacks the electrophilic carbon atom of this compound, displacing the iodide ion, which is an excellent leaving group. This concerted, single-step mechanism results in the formation of a new carbon-oxygen bond and the inversion of stereochemistry if the carbon were chiral. wikipedia.orgmasterorganicchemistry.com The general reaction is highly versatile, allowing for the synthesis of a wide array of symmetrical and asymmetrical ethers. byjus.com

The choice of reactants is crucial for the success of the synthesis. The use of a primary alkyl halide like this compound minimizes the competing E2 elimination reaction, which can become significant with secondary and tertiary alkyl halides, especially when using a strong, bulky base. wikipedia.orglibretexts.org

Table 1: Examples of Etherification Reactions with this compound

| Alkoxide/Phenoxide Nucleophile | Reagent Example | Product Name |

| Methoxide | Sodium Methoxide (NaOCH₃) | 1-Methoxy-7-phenylheptane |

| Ethoxide | Sodium Ethoxide (NaOCH₂CH₃) | 1-Ethoxy-7-phenylheptane |

| tert-Butoxide | Potassium tert-Butoxide (KOC(CH₃)₃) | 1-(tert-Butoxy)-7-phenylheptane |

| Phenoxide | Sodium Phenoxide (NaOPh) | 1-Phenoxy-7-phenylheptane |

| p-Nitrophenoxide | Sodium p-Nitrophenoxide | 1-(4-Nitrophenoxy)-7-phenylheptane |

Thiolation and Sulfenylation Reactions

Thiolation

Analogous to etherification, thiolation of this compound provides a direct route to thioethers (sulfides). This transformation typically proceeds through an SN2 mechanism where a nucleophilic thiolate anion (RS⁻) displaces the iodide leaving group. Thiolates are excellent nucleophiles, and the reaction with primary alkyl iodides is generally fast and high-yielding.

The thiolate nucleophile is commonly prepared by treating a thiol (R-SH) with a suitable base, such as sodium hydroxide (B78521) or sodium hydride. The resulting thiolate then readily reacts with this compound to form the corresponding 7-phenylheptyl sulfide. This method is a cornerstone for installing sulfur-containing moieties into organic molecules.

Table 2: Examples of Thiolation Reactions with this compound

| Thiolate Nucleophile | Reagent Example | Product Name |

| Ethanethiolate | Sodium Ethanethiolate (NaSCH₂CH₃) | Ethyl (7-phenylheptyl) sulfide |

| Benzenethiolate | Sodium Thiophenoxide (NaSPh) | Phenyl (7-phenylheptyl) sulfide |

| tert-Butylthiolate | Sodium tert-Butylthiolate (NaSC(CH₃)₃) | tert-Butyl (7-phenylheptyl) sulfide |

Sulfenylation

Sulfenylation involves the formation of a carbon-sulfur bond by the reaction of a carbon nucleophile or radical with an electrophilic sulfur species, or vice versa. While direct SN2 displacement with thiolates is the most common form of thiolation, other sulfenylation methods can be applied. For instance, modern synthetic protocols allow for the generation of an alkyl radical from a non-activated alkyl iodide like this compound. nih.gov This can be achieved under mild conditions using visible-light photoredox catalysis or silane-mediated initiation, avoiding the need for a photocatalyst. nih.gov

In such a process, the carbon-iodine bond undergoes homolytic cleavage to generate a 7-phenylheptyl radical. This radical intermediate can then be trapped by a suitable sulfur-containing species to form the C-S bond. This approach is particularly useful for more complex substrates where functional group tolerance is a concern. nih.gov

Role as Key Intermediates in Complex Organic Synthesis

The dual functionality of this compound makes it a valuable synthon for constructing elaborate organic molecules. researchgate.net The iodo group serves as a handle for substitution and carbon-carbon bond formation, while the phenyl group can act as a nucleophile in cyclization reactions or be modified to introduce additional complexity.

Precursors for Polycyclic Hydrocarbons